5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Description
5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C26H22N2O4S and its molecular weight is 458.53. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Molecular Interactions
Research in supramolecular structures often involves the study of how molecules like 5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can form complex arrangements through non-covalent interactions. For instance, studies on molecules with similar structural motifs have elucidated how weak C-H...O hydrogen bonds can lead to the formation of molecular aggregates, such as dimers, tetramers, or even more complex supramolecular assemblies (Low et al., 2002).
Synthetic Methodologies and Heterocyclic Chemistry
The synthesis of complex molecules often involves the creation of novel heterocyclic structures, which are rings containing at least one atom other than carbon. Research in this area can provide methodologies for constructing molecules with desired properties for applications in materials science, pharmaceuticals, and more. For example, the formation of oxygen-bridged heterocycles under certain synthetic conditions offers pathways to create diverse molecular scaffolds with potential utility in various fields (Svetlik et al., 1988).
Molecular Electronics and Photophysics
Molecules with complex structures such as the one can also be of interest in the field of molecular electronics and photophysics, where their unique properties might be harnessed for applications in electronic devices or as fluorophores. Studies on related compounds have explored their electrochemical behavior and the formation of charged states, contributing to our understanding of how these molecules can be integrated into electronic systems (Rapta et al., 2012).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N2O4S/c1-16-7-6-8-17(13-16)15-27-23-19-9-4-5-10-22(19)33-24(23)25(29)28(26(27)30)18-11-12-20(31-2)21(14-18)32-3/h4-14,24H,15H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMQEFHFXFBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N2O4S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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